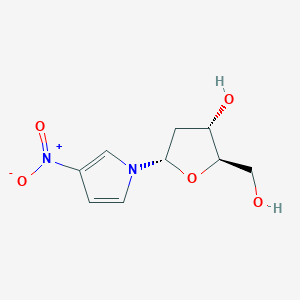

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

Description

Conceptual Framework for Non-Hydrogen-Bonding Nucleoside Design

The development of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole (hereafter referred to as 3-nitropyrrole-2'-deoxyribonucleoside ) stems from efforts to create nucleoside analogs that stabilize DNA duplexes through non-covalent interactions, bypassing traditional hydrogen-bonding mechanisms. This approach addresses limitations in conventional universal bases, such as destabilization from mismatched pairs or inefficient polymerase compatibility.

Non-hydrogen-bonding nucleosides leverage aromatic stacking and hydrophobic interactions to maintain duplex integrity. These analogs are particularly valuable in applications requiring broad base-pairing compatibility, such as PCR primers, sequencing probes, and antisense oligonucleotides. The nitro group in 3-nitropyrrole-2'-deoxyribonucleoside enhances stacking interactions through electron-withdrawing effects, polarizing the pyrrole ring to improve intercalation with natural bases.

Rationale for Nitro Group Substitution in Pyrrole Ring Systems

The nitro group at the 3-position of the pyrrole ring is critical for two reasons:

- Electron-Withdrawing Effects : The nitro group withdraws electron density, increasing the compound’s ability to engage in π-π stacking with natural nucleobases (A, T, C, G). This property reduces discrimination between complementary and mismatched bases.

- Steric and Electronic Compatibility : The 3-nitro substitution avoids steric clashes with the deoxyribose sugar, ensuring proper base pairing geometry. The nitro group’s planar structure aligns with the aromatic planes of natural bases, facilitating stable intercalation.

Synthetic Pathways

The compound is synthesized via glycosylation of 3-nitropyrrole with a protected deoxyribose derivative, followed by deprotection. Key steps include:

Comparative Analysis with Alternative Universal Base Architectures

Key Advantages

- 3-Nitropyrrole : Superior stacking due to nitro group polarization, enabling universal pairing with minimal sequence bias.

- 5-Nitroindole : Higher duplex stability than 3-nitropyrrole but less commonly used due to synthetic complexity.

- Inosine : Natural universal base with moderate mismatch tolerance but limited utility in high-fidelity applications.

Structure-Activity Relationship Studies in Mismatch Tolerance

The nitro group’s position and electronic effects critically influence mismatch tolerance. For example:

- 3-Position Nitration : Maximizes stacking interactions by aligning the nitro group’s dipole with the aromatic plane of the pyrrole ring. This configuration reduces destabilization from mismatches compared to 2-nitro derivatives.

- Steric Constraints : The deoxyribose sugar’s 2'-deoxy configuration minimizes steric hindrance, allowing the nitro group to optimize intercalation with target bases.

Experimental Validation

In thermal dissociation studies, primers containing 3-nitropyrrole substitutions exhibit:

Properties

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFHJRYOTYZFD-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935607 | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157066-48-3 | |

| Record name | 3-Nitropyrrole 2'-deoxyribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157066483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reactants

The glycosylation begins with 3-nitropyrrole, a nitro-substituted heterocycle, and 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose as the sugar donor. The reaction proceeds in anhydrous acetonitrile under a nitrogen atmosphere, with sodium hydride (NaH) serving as the base to deprotonate the heterocycle. Critical parameters include:

-

Molar Ratios : A 1:1.1 molar ratio of 3-nitropyrrole to the chlorinated sugar ensures excess donor for complete conversion.

-

Temperature : Room temperature (20–25°C) minimizes side reactions while promoting nucleophilic substitution.

-

Time : Reactions typically conclude within 1–2 hours, monitored via thin-layer chromatography (TLC).

Deprotection and Purification

Following glycosylation, the toluoyl-protected intermediate undergoes deprotection. A methanolic sodium methoxide solution (0.2 M) cleaves the 3′ and 5′ toluoyl groups, yielding the free 2′-deoxyribofuranosyl product. Neutralization with glacial acetic acid precedes purification via silica gel chromatography using chloroform-methanol gradients. The final compound is isolated as a white crystalline solid with a reported yield of 58–75%.

Characterization and Validation

Structural confirmation relies on spectroscopic and analytical methods:

-

1H NMR : The anomeric proton (H-1′) appears as a triplet at δ 6.05 ppm (J = 6.3 Hz), confirming β-configuration.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 230.0 [M+H]+.

-

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with the theoretical formula C9H12N2O5.

Alternative Approaches and Modifications

While sodium salt glycosylation remains predominant, alternative strategies have been explored to optimize yield or streamline synthesis.

Direct Glycosylation with Preactivated Sugars

In one variant, 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranose replaces the chlorinated sugar donor. This preactivated sugar enhances reactivity, reducing reaction times to 30–45 minutes. However, yields remain comparable (65–70%), limiting its adoption.

Enzymatic Transglycosylation

Preliminary studies investigated enzymatic methods using purine nucleoside phosphorylase (PNP). While this approach avoids harsh conditions, poor substrate specificity for 3-nitropyrrole results in yields below 20%, rendering it impractical for large-scale synthesis.

Conversion to Phosphoramidites for Oligonucleotide Synthesis

To incorporate 1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole into DNA strands, the nucleoside is converted to a 5′-dimethoxytrityl (DMT)-protected 3′-phosphoramidite.

Protection and Phosphitylation

Oligonucleotide Incorporation

Automated solid-phase synthesis employs standard phosphoramidite chemistry, with coupling efficiencies matching natural nucleosides (96–98%). Post-synthesis, ammonia treatment removes protecting groups, and HPLC purification ensures oligonucleotide purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the leading preparation methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sodium Salt Glycosylation | 58–75 | ≥98 | High reproducibility | Requires anhydrous conditions |

| Direct Glycosylation | 65–70 | ≥95 | Faster reaction times | No significant yield improvement |

| Enzymatic Transglycosylation | <20 | ≤90 | Mild conditions | Low efficiency |

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic reagents such as halogens or nitrosonium ions can be used.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or enzymatic conditions using glycosidases.

Major Products

Reduction: 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Hydrolysis: Deoxyribose sugar and pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further linked to a deoxyribose sugar. This unique structure confers specific reactivity and biological activity, making it an interesting subject for research.

Antitumor Activity

Research has indicated that 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. The compound's ability to mimic natural nucleosides allows it to be incorporated into DNA, leading to cytotoxic effects in rapidly dividing tumor cells .

Antiviral Properties

This compound has also been investigated for its antiviral potential. Its structural similarity to natural nucleosides enables it to act as an inhibitor of viral replication. Preliminary studies suggest efficacy against certain RNA viruses, making it a candidate for antiviral drug development .

Molecular Probes in Biochemical Research

Due to its fluorescent properties, 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole can be utilized as a molecular probe in nucleic acid research. It can be incorporated into oligonucleotides to study conformational changes and interactions with proteins or other nucleic acids. This application is particularly valuable in understanding the dynamics of DNA/RNA structures under various conditions .

Case Studies and Research Findings

Table 1: Summary of Research Findings on 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole involves its incorporation into DNA during replication. The presence of the nitro group can lead to the formation of DNA adducts, which interfere with DNA polymerase activity and result in the inhibition of DNA synthesis. This compound can also induce DNA strand breaks and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

To contextualize its properties, we compare 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole with structurally analogous compounds, focusing on synthesis, stability, and biological activity.

Key Observations :

- The 3-nitro-pyrrole derivative is synthesized via direct glycosylation, contrasting with purine analogs requiring multi-step nucleophilic substitutions .

- Phosphorylated analogs (e.g., the indole-carboxamide derivative) exhibit altered solubility and cellular uptake compared to non-phosphorylated compounds .

Key Findings :

- The 3-nitro-pyrrole compound demonstrates moderate stability and unique reactivity in forming DNA adducts, distinguishing it from antiviral or antiproliferative analogs .

- Amino-substituted pyrrolo-pyridinone derivatives show superior antiviral potency, likely due to enhanced hydrogen bonding with viral enzymes .

- Phosphorylation (e.g., in the indole-carboxamide analog) improves stability and broadens antibacterial activity .

Mechanistic Divergence

- Electrophilic Reactivity: The 3-nitro group in the pyrrole derivative facilitates covalent interactions with DNA, analogous to malondialdehyde-derived adducts implicated in oxidative stress . In contrast, purine analogs with cyano groups act via enzyme inhibition .

- Sugar Modifications: The 2-deoxyribose moiety in the target compound mimics natural nucleosides, enabling passive diffusion into cells. Phosphorylated analogs (e.g., 5-O-phosphono derivatives) require active transport but exhibit prolonged intracellular retention .

Biological Activity

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O₅

- Molecular Weight : 227.20 g/mol

- IUPAC Name : 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

The compound features a pyrrole ring, which is significant for its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Mechanisms of Biological Activity

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : The presence of the nitro group in the pyrrole structure enhances its ability to interact with microbial DNA, leading to inhibition of growth in various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and DNA replication processes.

- Anticancer Properties : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. This is particularly relevant in the context of drug-resistant cancer cells, where traditional therapies fail.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A series of tests on human breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability (IC50 values < 10 µM). The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole, and how can computational methods optimize reaction conditions?

- Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. Computational approaches like quantum chemical reaction path searches (e.g., density functional theory) can predict transition states and intermediates, narrowing optimal conditions (e.g., solvent selection, catalyst use). Experimental validation via thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction progress and product purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

- Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve sugar-pyrrole linkage stereochemistry, and X-ray crystallography for absolute configuration confirmation. Mass spectrometry (HRMS) verifies molecular weight, while infrared (IR) spectroscopy identifies nitro-group vibrations (~1520 cm⁻¹ for asymmetric stretching) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates nitro-pyrrole derivatives. For polar impurities, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Recrystallization in 2-propanol enhances purity .

Advanced Research Questions

Q. How can reaction mechanisms involving the nitro group in this compound be elucidated under varying pH conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to track proton transfer steps. Pair with DFT calculations to model nitro-group reactivity (e.g., nucleophilic aromatic substitution vs. redox pathways). Electrochemical analysis (cyclic voltammetry) assesses nitro reduction potentials .

Q. What experimental design frameworks are suitable for optimizing glycosylation efficiency in synthesizing this compound?

- Methodological Answer : Apply Design of Experiments (DoE) with central composite design to evaluate factors like temperature, glycosyl donor/acceptor ratio, and catalyst loading. Response surface methodology identifies interactions between variables, minimizing trial-and-error approaches .

Q. How does the 2-deoxyribose moiety influence the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles to analogues with protected hydroxyl groups. Computational solvation free-energy calculations (MD simulations) predict hydrolysis-prone sites .

Q. What strategies validate the compound’s potential as a DNA adduct or polymerase substrate in biological systems?

- Methodological Answer : Incubate with DNA templates and polymerase enzymes (e.g., Taq or Klenow fragment). Use LC-MS/MS to detect adduct formation (e.g., [M+H]⁺ ions). Competitive inhibition assays quantify binding affinity relative to natural nucleosides .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., nitroreductases). MD simulations (GROMACS) assess binding stability over 100 ns. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.